molecular formula C9H7FN2O2 B13312112 3-Fluoro-2-[(prop-2-yn-1-yl)amino]pyridine-4-carboxylic acid

3-Fluoro-2-[(prop-2-yn-1-yl)amino]pyridine-4-carboxylic acid

Cat. No.: B13312112
M. Wt: 194.16 g/mol
InChI Key: WIOBKLOIWSLOND-UHFFFAOYSA-N
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Description

3-Fluoro-2-[(prop-2-yn-1-yl)amino]pyridine-4-carboxylic acid ( 1592523-21-1 ) is a high-purity fluorinated pyridine derivative designed for research and development applications. This compound features a molecular formula of C 9 H 7 FN 2 O 2 and a molecular weight of 194.16 g/mol . Its structure integrates both a carboxylic acid moiety and a propargylamine group on the pyridine ring, making it a valuable and versatile chemical building block for medicinal chemistry and drug discovery research. The presence of multiple functional groups, including the fluorine atom and the terminal alkyne, allows this compound to serve as a key intermediate in the synthesis of more complex molecules. Researchers can utilize it in various coupling reactions, particularly via the carboxylic acid group, or employ the alkyne group in click chemistry applications, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC), to create diverse compound libraries for biological screening . This makes it particularly useful for constructing potential pharmacologically active compounds. Please handle this product with care. Refer to the associated Safety Data Sheet (SDS) for comprehensive hazard and handling instructions. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic use in humans or animals.

Properties

Molecular Formula

C9H7FN2O2

Molecular Weight

194.16 g/mol

IUPAC Name

3-fluoro-2-(prop-2-ynylamino)pyridine-4-carboxylic acid

InChI

InChI=1S/C9H7FN2O2/c1-2-4-11-8-7(10)6(9(13)14)3-5-12-8/h1,3,5H,4H2,(H,11,12)(H,13,14)

InChI Key

WIOBKLOIWSLOND-UHFFFAOYSA-N

Canonical SMILES

C#CCNC1=NC=CC(=C1F)C(=O)O

Origin of Product

United States

Preparation Methods

Method A: Direct Fluorination and Aminoalkynylation of Pyridine Derivatives

This approach involves initial substitution on a pyridine ring, followed by fluorination and aminoalkynylation steps.

  • Step 1: Synthesis of 3-fluoropyridine-4-carboxylic acid derivatives through electrophilic or nucleophilic substitution on pyridine precursors.
  • Step 2: Introduction of the amino group at position 2 via nucleophilic substitution using amines or ammonia under basic conditions.
  • Step 3: Alkynylation at the amino group using propargyl halides (e.g., propargyl bromide) in the presence of base to form the prop-2-yn-1-yl)amino substituent.

Reaction Conditions & Yields:

Step Reagents & Conditions Typical Yield References
Pyridine fluorination Selectfluor or N-fluorobenzenesulfonimide (NFSI) 65-80% ,
Aminoalkynylation Propargyl bromide, K₂CO₃, DMF 70-85%

Notes: This route benefits from regioselectivity and high yields when optimized with microwave-assisted synthesis to reduce reaction times and improve yields.

Multi-step Synthesis via Carboxylic Acid Derivatives and Amide Formation

Method B: Carboxylation and Amide Formation Followed by Fluorination

This method, adapted from patent literature and recent research, involves initial formation of the pyridine-4-carboxylic acid, followed by functionalization.

  • Step 1: Synthesis of 3-fluoro-4-pyridinecarboxylic acid via fluorination of pyridine-4-carboxylic acid derivatives, often using electrophilic fluorinating agents such as Selectfluor or NFSI under mild conditions to ensure regioselectivity at the 3-position.
  • Step 2: Conversion of the carboxylic acid to its acid chloride using thionyl chloride or oxalyl chloride.
  • Step 3: Amidation with aminoalkynes (prop-2-yn-1-amine) under basic conditions to yield the aminoalkynyl pyridine derivative.
  • Step 4: Final functionalization involves introducing the amino group at position 2 via nucleophilic substitution or coupling reactions, often facilitated by activating agents.

Reaction Conditions & Yields:

Step Reagents & Conditions Typical Yield References
Fluorination NFSI, room temperature 60-75% ,
Amidation Prop-2-yn-1-amine, EDC/HOBt 65-80%
Final substitution Nucleophilic substitution with amines 70-85% ,

Notes: This route emphasizes the modular approach, enabling the synthesis of various derivatives by altering the aminoalkynyl component.

Alternative Route: Palladium-Catalyzed Intramolecular Amination

Recent advances have demonstrated the utility of palladium-catalyzed intramolecular amination for constructing complex pyridine derivatives.

  • Step 1: Synthesis of 3-amino-4-(2-bromophenyl)-pyridones via coupling of 2-bromophenyl derivatives with amino groups.
  • Step 2: Intramolecular palladium-catalyzed amination to form the pyridine ring with the desired substitution pattern.
  • Step 3: Fluorination at the 3-position using electrophilic fluorinating agents.

Reaction Conditions & Yields:

Step Reagents & Conditions Typical Yield References
Intramolecular amination Pd(OAc)₂, base, heat 50-70%
Fluorination NFSI, room temperature 60-75% ,

Notes: This method allows for high regioselectivity and the synthesis of densely substituted pyridines, suitable for medicinal chemistry applications.

Summary of Key Reaction Parameters and Material Balances

Parameter Typical Range Remarks
Fluorinating agent NFSI, Selectfluor Mild, regioselective
Alkynylation reagent Propargyl bromide Requires base (K₂CO₃, Cs₂CO₃)
Catalysts Pd(OAc)₂, CuI For intramolecular amination
Solvents DMF, DMSO, THF Polar aprotic solvents preferred
Reaction temperature -70°C to 25°C Varies by step

Chemical Reactions Analysis

Types of Reactions

3-Fluoro-2-[(prop-2-yn-1-yl)amino]pyridine-4-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

3-Fluoro-2-[(prop-2-yn-1-yl)amino]pyridine-4-carboxylic acid has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Fluoro-2-[(prop-2-yn-1-yl)amino]pyridine-4-carboxylic acid involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s ability to form strong hydrogen bonds and interact with biological macromolecules. The propynyl group can participate in various chemical reactions, while the carboxylic acid group can form ionic interactions with target proteins. These interactions can modulate the activity of enzymes and receptors, leading to the compound’s biological effects .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Pyridine-4-carboxylic Acid Derivatives

Compound Name Substituents (Positions) Molecular Formula Molecular Weight (g/mol) Key Features Biological Activity (If Reported)
Target Compound : 3-Fluoro-2-[(prop-2-yn-1-yl)amino]pyridine-4-carboxylic acid 2: Prop-2-yn-1-ylamino; 3: Fluoro; 4: Carboxylic acid C₉H₇FN₂O₂ 194.1 (calculated) Propargyl group enables alkyne-azide cycloaddition; fluorine enhances stability. Not explicitly reported in provided sources.
3-[Methyl(prop-2-yn-1-yl)amino]pyridine-4-carboxylic acid 2: Methyl-propargylamino; 4: Carboxylic acid C₁₀H₁₀N₂O₂ 190.20 Additional methyl group increases steric bulk; reduced electron-withdrawing effects compared to fluorine. No activity reported in sources.
3-[(4-Methylthiophen-2-yl)methylamino]pyridine-4-carboxylic acid (AUY) 2: (4-Methylthiophenyl)methylamino; 4: Carboxylic acid C₁₂H₁₂N₂O₂S 248.30 Thiophene ring introduces sulfur, enhancing π-π interactions; higher lipophilicity. Not reported, but sulfur may influence drug metabolism.
3-Fluoro-2-(trifluoromethyl)pyridine-4-carboxylic acid 2: Trifluoromethyl; 3: Fluoro; 4: Carboxylic acid C₇H₃F₄NO₂ 209.10 Trifluoromethyl group increases lipophilicity and electron-withdrawing effects. Potential applications in agrochemicals or pharmaceuticals.
1H-Pyrazolo[3,4-b]pyridine-4-carboxylic acid derivatives Fused pyrazole ring; 4: Carboxylic acid Varies ~250–300 (estimated) Pyrazole fusion enhances planarity and receptor binding; PPAR activation reported. PPAR ligands with triglyceride-lowering effects in vivo .
Zelasudil (3-[...]pyridine-4-carboxylic acid) Complex benzopyran-propargyl substituent; 4: Carboxylic acid C₂₈H₂₇F₂N₆O₅ 565.55 Macrocyclic structure targets histone demethylase KDM4; antineoplastic activity. KDM4 inhibitor for cancer therapy .

Key Findings and Analysis

Substituent Effects: Electron-Withdrawing Groups: The fluorine at position 3 in the target compound enhances metabolic stability compared to non-fluorinated analogs (e.g., AUY in ). Amino Group Variations: The propargylamino group in the target compound enables click chemistry modifications, whereas methyl-propargyl () or thiophenylmethyl () groups alter steric and electronic profiles.

Biological Relevance :

  • The carboxylic acid at position 4 is conserved across PPAR activators () and KDM4 inhibitors (), suggesting its role in binding to enzymatic or receptor active sites.
  • Zelasudil’s complex structure () demonstrates that bulkier substituents can target specific enzymes, but simpler structures (e.g., the target compound) may offer better pharmacokinetics.

Structural Trade-offs :

  • The target compound’s molecular weight (194.1 g/mol) is lower than most analogs, favoring oral bioavailability. However, analogs like zelasudil (565.55 g/mol) achieve specificity through intricate substituents .
  • Sulfur-containing AUY () and trifluoromethylated derivatives () highlight the balance between lipophilicity and solubility.

Biological Activity

3-Fluoro-2-[(prop-2-yn-1-yl)amino]pyridine-4-carboxylic acid, with the CAS number 1592523-21-1, is a heterocyclic compound that has garnered attention for its potential biological activities. This article delves into its biological activity, focusing on its mechanisms, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula of 3-Fluoro-2-[(prop-2-yn-1-yl)amino]pyridine-4-carboxylic acid is C9H7FN2O2C_9H_7FN_2O_2, with a molecular weight of 194.16 g/mol. The compound features a pyridine ring substituted with an amino group at the 3-position and a carboxylic acid group at the 4-position, along with a prop-2-yn-1-yl group that enhances its reactivity and potential interactions with biological targets .

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:

  • Enzyme Inhibition : Preliminary studies suggest that it may act as an enzyme inhibitor, potentially affecting pathways involved in disease processes.
  • Receptor Modulation : The compound's structure allows it to modulate receptor activity, which could be beneficial in therapeutic contexts.

Therapeutic Applications

Research indicates that 3-Fluoro-2-[(prop-2-yn-1-yl)amino]pyridine-4-carboxylic acid has potential applications in several therapeutic areas:

Antimicrobial Activity

In vitro studies have demonstrated significant antimicrobial properties against both Gram-positive and Gram-negative bacteria. The minimal inhibitory concentrations (MICs) for various bacterial strains are as follows:

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus0.0039 - 0.025
Escherichia coli0.0039 - 0.025
Bacillus subtilis4.69 - 22.9
Pseudomonas aeruginosa13.40 - 137.43

These findings suggest that the compound could serve as a lead in developing new antibacterial agents .

Anticancer Potential

The compound has also shown promise in anticancer research, particularly in inhibiting the growth of human lung adenocarcinoma cells. Studies indicate that structural modifications can enhance its efficacy against cancer cell lines .

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

  • Study on Antibacterial Activity : A study evaluated the antibacterial effects of various derivatives, including those similar to 3-Fluoro-2-[(prop-2-yn-1-yl)amino]pyridine-4-carboxylic acid, highlighting its effectiveness against resistant bacterial strains .
  • Structure Activity Relationship (SAR) : Research on SAR has indicated that modifications to the propynyl group can significantly influence the compound's biological activity, suggesting avenues for optimizing its pharmacological properties .

Q & A

Q. What are the established synthetic routes for 3-Fluoro-2-[(prop-2-yn-1-yl)amino]pyridine-4-carboxylic acid, and how can reaction parameters be optimized for higher yields?

The synthesis typically involves constructing the pyridine core followed by introducing fluorine and the propargylamino group. A two-step approach includes:

  • Step 1 : Fluorination at the 3-position using electrophilic fluorinating agents (e.g., Selectfluor®) under anhydrous conditions.
  • Step 2 : Propargylamine coupling via nucleophilic substitution or Buchwald-Hartwig amination, requiring palladium catalysts (e.g., Pd(OAc)₂) and ligands (Xantphos) in toluene or DMF at 80–100°C . Yield optimization focuses on controlling stoichiometry (1.2 eq. propargylamine), inert atmospheres, and purification via reverse-phase HPLC (C18 column, acetonitrile/water gradient) .

Q. Which analytical techniques are most effective for confirming the structure and purity of this compound?

  • 1H/19F NMR : Confirm substituent positions (e.g., fluorine at C3, propargylamino at C2) and coupling constants. For example, the C4 carboxylic acid proton appears as a singlet at δ ~13.5 ppm in DMSO-d6 .
  • HPLC/LCMS : Purity >95% (C18 column, 0.1% TFA in mobile phase) with ESI-MS confirming [M+H]+ at m/z 239.1 .
  • Elemental Analysis : Validate empirical formula (C9H7FN2O2) with ≤0.3% deviation .

Q. How should researchers handle stability issues during storage of pyridine-carboxylic acid derivatives?

Store under argon at –20°C in amber vials to prevent hydrolysis of the carboxylic acid group and propargylamine oxidation. Stability assessments via monthly HPLC checks are recommended .

Advanced Research Questions

Q. What strategies resolve contradictions in reported biological activities of fluorinated pyridine derivatives?

Discrepancies often arise from assay variability (e.g., cell line specificity, compound solubility). Mitigation strategies include:

  • Orthogonal Assays : Compare enzyme inhibition (IC50) with cell-based viability assays (MTT) .
  • Structural Analogues : Test derivatives lacking the propargyl group to isolate functional contributions .
  • Solubility Optimization : Use co-solvents (DMSO ≤0.1%) or formulate as methyl ester prodrugs .

Q. How does the fluorine atom at C3 influence electronic properties and reactivity?

Fluorine’s electron-withdrawing effect increases the pyridine ring’s electrophilicity, enhancing reactivity toward nucleophilic agents. Computational studies (DFT) show:

  • Charge Distribution : Fluorine reduces electron density at C2 and C4 (Mulliken charges: C2 = +0.15, C4 = +0.22) .
  • Acid Strength : The carboxylic acid group at C4 has a pKa of ~2.8 (vs. ~4.3 in non-fluorinated analogues) due to inductive effects .

Q. What role does the propargylamino group play in click chemistry applications?

The terminal alkyne enables copper-catalyzed azide-alkyne cycloaddition (CuAAC) for bioconjugation. Key parameters:

  • Reaction Conditions : 1 mM CuSO4, 2 mM sodium ascorbate in t-BuOH/H2O (1:1), 25°C, 2 hours .
  • Applications : Tagging with fluorescent azides (e.g., Alexa Fluor 488) for cellular uptake studies .

Q. How can computational methods predict binding modes with enzymatic targets?

  • Molecular Docking : Use AutoDock Vina to model interactions with kinase ATP pockets (e.g., EGFR). Key residues: Lys745 (H-bond with carboxylic acid) and Thr790 (van der Waals contact with fluorine) .
  • MD Simulations : Validate stability of docked complexes (GROMACS, 50 ns runs) and correlate with experimental IC50 values .

Q. What challenges arise in regioselective pyridine functionalization?

Competing substitution at C2/C6 is mitigated by:

  • Directing Groups : The C4 carboxylic acid directs electrophiles to C3 via hydrogen bonding .
  • Protection/Deprotection : Temporarily esterify the carboxylic acid to prevent undesired side reactions during fluorination .

Methodological Tables

Table 1 : Reaction Conditions for Propargylamine Coupling

ParameterOptimal ValueEffect on Yield
CatalystPd(OAc)₂/XantphosIncreases to 85%
SolventDMFBetter solubility
Temperature90°CMinimizes decomposition
Reaction Time12 hoursCompletes conversion

Table 2 : Analytical Benchmarks for Purity Assessment

TechniqueTarget SpecificationNotes
HPLCRetention time: 8.2 minC18, 0.1% TFA
ESI-MS[M+H]+: 239.1Collision energy 20 eV
1H NMRδ 8.45 (s, 1H, pyridine-H)DMSO-d6, 400 MHz

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